molecular formula C17H33NO6 B071724 Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 173725-28-5

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B071724
CAS No.: 173725-28-5
M. Wt: 347.4 g/mol
InChI Key: CTRCWYGGVOETGG-WRQOLXDDSA-N
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Description

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant. It is a nonionic detergent widely used in biochemical research for solubilizing and purifying membrane proteins and other hydrophobic molecules . This compound is known for its ability to maintain the stability and functionality of proteins during the purification process.

Mechanism of Action

Target of Action

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(nonyloxy)tetrahydro-2H-pyran-3-yl)acetamide, is a complex compound with a unique mechanism of action. The primary targets of this compound are dynamically coordinated systems . It has been developed as a new type of cycle control method for the stabilization of these systems .

Mode of Action

The compound interacts with its targets by coordinating the system with an electrode . This interaction generates stable cycles, which are crucial for maintaining the stability of dynamically coordinated systems . The power consumption of this control method is lower than that of other methods, making it suitable for applications requiring high efficiency and low power consumption .

Biochemical Pathways

It is known that the compound plays a pivotal role in the stabilization of dynamically coordinated systems . The downstream effects of this stabilization are likely to be complex and varied, depending on the specific system .

Pharmacokinetics

It is known that the compound should be stored at 2°c - 8°c for optimal stability . This suggests that temperature and other environmental factors may significantly impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the generation of stable cycles in dynamically coordinated systems . This stabilization can lead to increased efficiency and reduced power consumption in these systems .

Action Environment

Environmental factors, such as temperature, can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at 2°C - 8°C for optimal stability . Therefore, careful consideration of the action environment is crucial when working with this compound.

Preparation Methods

The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with nonyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst to facilitate the reaction and achieve high yields. Industrial production methods may involve medium engineering strategies such as the addition of salts, organic solvents, or ionic liquids to optimize the reaction conditions .

Chemical Reactions Analysis

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:

This compound stands out due to its unique nonyl group, which provides enhanced hydrophobic interactions and improved solubilizing capabilities compared to its counterparts.

Biological Activity

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (NAcGlc9) is a glycoside compound characterized by its unique structure, which includes a nonyl group and an acetamido group attached to a glucopyranoside. This compound has garnered attention in various fields, particularly biochemistry and pharmacology, due to its biological activities and potential applications. This article explores the biological activity of NAcGlc9, summarizing relevant research findings, case studies, and potential applications.

NAcGlc9 has the molecular formula C17H33NO6 and a molecular weight of 347.45 g/mol. Its structure allows it to participate in various biochemical reactions, including hydrolysis and glycosylation. The presence of the acetamido group enhances its reactivity, making it a valuable substrate in enzyme assays and studies related to carbohydrate metabolism.

Enzymatic Interactions

NAcGlc9 serves as a substrate for specific enzymes involved in carbohydrate metabolism, notably β-N-acetylglucosaminidase (NAG). This enzyme is crucial for the breakdown of N-acetylglucosamine (GlcNAc) residues found in biomolecules like chitin and peptidoglycan. Research indicates that measuring the enzymatic breakdown of NAcGlc9 can provide insights into NAG activity and its implications in various biological processes.

Table 1: Enzymatic Activity of NAcGlc9

EnzymeFunctionActivity with NAcGlc9
β-N-acetylglucosaminidaseBreaks down GlcNAc residuesSubstrate
GlycosyltransferasesTransfers sugar moieties to proteinsPotential substrate

Cellular Studies

In vitro studies using primary hepatocytes have shown that various analogs of 2-acetamido-2-deoxy-D-glucose, including NAcGlc9, affect the incorporation of glucosamine into cellular glycoconjugates. Specifically, certain acetylated GlcNAc analogs demonstrated concentration-dependent reductions in glucosamine incorporation without significantly impacting protein synthesis. This suggests that NAcGlc9 may inhibit glycosaminoglycan (GAG) synthesis by competing for metabolic pathways .

Case Study: Inhibition of GAG Synthesis
A study involving dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside indicated that at a concentration of 1.0 mM, it reduced glucosamine incorporation into GAGs to approximately 7% of control levels. This was attributed to the compound's structural similarity to natural substrates, allowing it to interfere with normal metabolic processes .

Biochemical Research

NAcGlc9 is utilized in research aimed at understanding glycosylation processes. By modifying NAcGlc9 with specific functional groups, researchers can create probes to study glycosylation enzymes and their roles in cellular functions. Its ability to act as both a substrate and inhibitor makes it a versatile tool in biochemical assays.

Pharmaceutical Potential

Given its structural features and biological activities, NAcGlc9 holds promise for pharmaceutical applications, particularly in drug discovery and development targeting glycosylation-related diseases. Its interactions with key metabolic pathways underline its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of NAcGlc9, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Glycosides

Compound NameStructure FeaturesUnique Aspects
Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosideEight-carbon alkyl chainShorter chain may affect solubility and bioactivity
Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranosideTwelve-carbon alkyl chainIncreased hydrophobicity enhances membrane interactions
Nonyl 2-amino-2-deoxy-beta-D-glucopyranosideSimilar structure without acetyl groupPotentially different biological activity due to lack of acetylation

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCWYGGVOETGG-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585909
Record name Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173725-28-5
Record name Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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